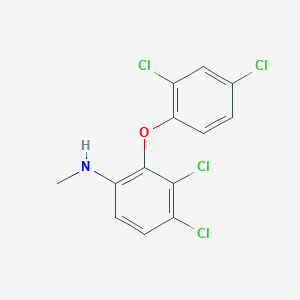
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline is a chemical compound with the molecular formula C12H7Cl4NO It is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group attached to an aniline base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: A related compound with similar structural features but different chemical properties.
3,4-Dichloroaniline: Another structurally similar compound with distinct reactivity.
2,4-Dichlorophenol: A precursor used in the synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline.
Uniqueness
This compound is unique due to its combination of multiple chlorine atoms and a phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
832734-05-1 |
|---|---|
Fórmula molecular |
C13H9Cl4NO |
Peso molecular |
337.0 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H9Cl4NO/c1-18-10-4-3-8(15)12(17)13(10)19-11-5-2-7(14)6-9(11)16/h2-6,18H,1H3 |
Clave InChI |
BEADZGIAVUAUTE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


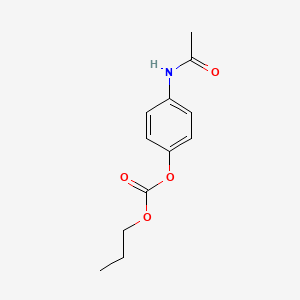
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)

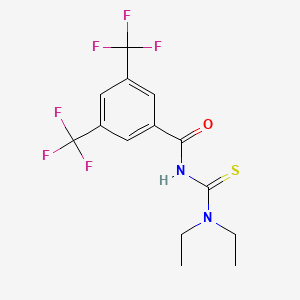

![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
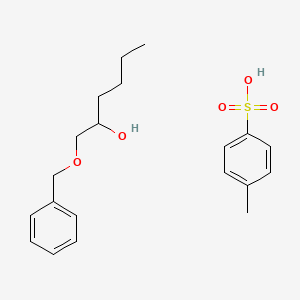
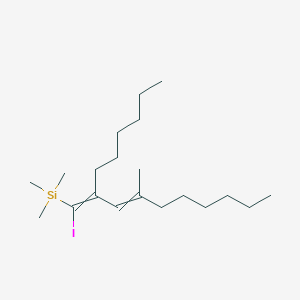
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
